molecular formula C11H14ClNO3 B13498151 benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate

benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate

Cat. No.: B13498151
M. Wt: 243.68 g/mol
InChI Key: GIUGNTQXZOLIHW-SNVBAGLBSA-N
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Description

Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a chloro-substituted hydroxypropyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-3-chloro-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+(2S)-3-chloro-2-hydroxypropylamineBenzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate+HCl\text{Benzyl chloroformate} + \text{(2S)-3-chloro-2-hydroxypropylamine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+(2S)-3-chloro-2-hydroxypropylamine→Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate+HCl

Industrial Production Methods

Industrial production methods for carbamates often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane)

    Oxidation: Oxidizing agents (e.g., PCC), solvent (e.g., dichloromethane)

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)

Major Products Formed

    Substitution: N-substituted carbamates

    Oxidation: Carbonyl derivatives

    Reduction: Amines

Scientific Research Applications

Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a protecting group in peptide synthesis.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the chloro and hydroxypropyl groups, making it less versatile in certain reactions.

    tert-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group but requires stronger acidic conditions for removal.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group that can be removed under basic conditions.

Uniqueness

Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate is unique due to its combination of functional groups, which allows for a broader range of chemical transformations. The presence of the chloro and hydroxypropyl groups provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate

InChI

InChI=1S/C11H14ClNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m1/s1

InChI Key

GIUGNTQXZOLIHW-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](CCl)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CCl)O

Origin of Product

United States

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